molecular formula C19H22N2O4S B2406698 4-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide CAS No. 946298-99-3

4-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide

Cat. No.: B2406698
CAS No.: 946298-99-3
M. Wt: 374.46
InChI Key: XCQPTLUYHZCWJX-UHFFFAOYSA-N
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Description

4-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide is a benzamide derivative featuring a 4-ethoxybenzamide moiety linked to a 3,4-dihydro-2H-quinoline scaffold substituted with a methylsulfonyl group at position 1. This compound belongs to a broader class of neuroactive benzamides, which are structurally characterized by their quinoline or tetrahydroquinoline cores and variable substituents influencing pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

4-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-25-17-10-7-15(8-11-17)19(22)20-16-9-6-14-5-4-12-21(18(14)13-16)26(2,23)24/h6-11,13H,3-5,12H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQPTLUYHZCWJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps often include:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.

    Ethoxylation: Introduction of the ethoxy group can be done via an etherification reaction using ethanol and an appropriate catalyst.

    Sulfonylation: The methylsulfonyl group is introduced through a sulfonylation reaction using methylsulfonyl chloride and a base.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the quinoline derivative and an appropriate benzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various nucleophiles.

Scientific Research Applications

4-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The compound’s structural analogs differ in substituents on the benzamide ring (position 4) and the quinoline core (position 1). Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name R Group (Position 4) Quinoline Substituent (Position 1) Molecular Weight (g/mol) Key Functional Implications
4-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide Ethoxy (C₂H₅O) Methylsulfonyl (SO₂CH₃) 361.07 Increased lipophilicity vs. methoxy analogs; potential for enhanced CNS penetration
4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide Methoxy (CH₃O) Methylsulfonyl (SO₂CH₃) 347.04 Lower lipophilicity; faster metabolic clearance due to smaller substituent
4-methoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide Methoxy (CH₃O) 2-Methylpropanoyl (COC(CH₃)₂) 367.42 Acyl group may reduce electron-withdrawing effects, altering receptor binding
4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide tert-Butyl (C(CH₃)₃) Isobutyryl (COCH(CH₃)₂) 378.51 Bulky tert-butyl group enhances steric hindrance; potential for reduced metabolic degradation

Biological Activity

4-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H18N2O3S\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

This structure features a quinoline core, which is known for its diverse biological activities. The presence of an ethoxy group and a methylsulfonyl moiety contributes to its unique properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Antimicrobial Activity : Quinoline derivatives have been shown to exhibit antimicrobial properties against a range of pathogens. The specific mechanism often involves inhibition of bacterial DNA gyrase or topoisomerase IV, leading to disruption in DNA replication and cell division.
  • Anticancer Activity : Research indicates that this compound may inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Studies have demonstrated its effectiveness against various cancer cell lines, suggesting a potential role in cancer therapy.
  • Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation by modulating cytokine production and inhibiting inflammatory pathways.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of DNA gyrase
AnticancerInduction of apoptosis
Anti-inflammatoryModulation of cytokine production

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anticancer Efficacy : A study evaluated the effects of this compound on human cancer cell lines (e.g., HCC827). The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth at low concentrations .
  • Antimicrobial Testing : In vitro studies demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial properties .

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